

Spectroscopic Profile of 2-Methylbutanamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylbutanamide

Cat. No.: B7771968

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-methylbutanamide**, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Overview

2-Methylbutanamide is a primary amide with the chemical formula $C_5H_{11}NO$. Its structure is characterized by a butanamide backbone with a methyl group at the second carbon position.

Caption: Chemical structure of **2-Methylbutanamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1H NMR Data

The proton NMR spectrum of **2-Methylbutanamide** provides information about the different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Predicted				
~ 0.9	t	3H	~ 7.5	-CH ₂ -CH ₃
~ 1.1	d	3H	~ 7.0	-CH(CH ₃)-
~ 1.5	m	2H	-CH ₂ -CH ₃	
~ 2.1	m	1H	-CH(CH ₃)-	
~ 5.5 - 7.0	br s	2H	-CONH ₂	

Note: The chemical shifts of the amide protons (-NH₂) can vary significantly depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule.

Chemical Shift (δ) ppm	Carbon Atom
Predicted	
~ 11	-CH ₂ -CH ₃
~ 17	-CH(CH ₃)-
~ 26	-CH ₂ -CH ₃
~ 42	-CH(CH ₃)-
~ 179	C=O

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~ 3350, 3180	Strong, Broad	N-H stretch	Primary Amide (-NH ₂)
~ 2960, 2870	Medium-Strong	C-H stretch	Alkyl (-CH ₃ , -CH ₂ , -CH)
~ 1640	Strong	C=O stretch (Amide I band)	Amide (-C=O)
~ 1560	Medium	N-H bend (Amide II band)	Amide (-NH)
~ 1460	Medium	C-H bend	Alkyl (-CH ₃ , -CH ₂)

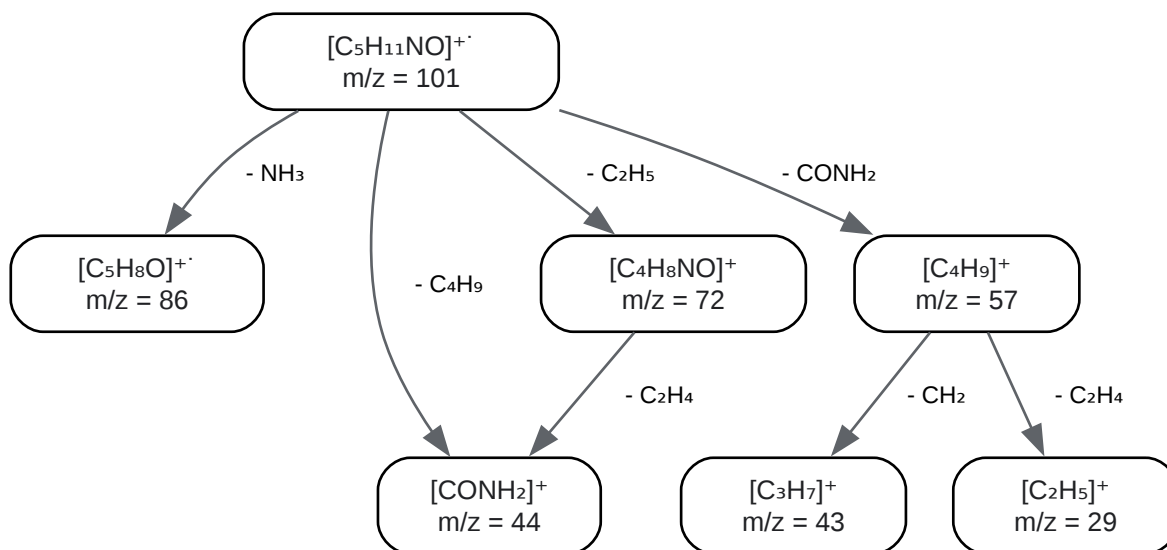
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Methylbutanamide** (Molecular Weight: 101.15 g/mol), the electron ionization (EI) mass spectrum is expected to show the following key fragments.

m/z	Relative Intensity	Proposed Fragment Ion
101	Moderate	[M] ⁺ (Molecular Ion)
86	Moderate	[M - NH ₃] ⁺
72	Strong	[M - C ₂ H ₅] ⁺ or [CH ₃ CH(C)C=O] ⁺
57	Moderate	[C ₄ H ₉] ⁺ or [CH ₃ CH ₂ CH(CH ₃)] ⁺
44	Base Peak	[CONH ₂] ⁺
43	Strong	[C ₃ H ₇] ⁺
29	Moderate	[C ₂ H ₅] ⁺

Fragmentation Pathway

The fragmentation of **2-Methylbutanamide** in an EI mass spectrometer can be rationalized by the cleavage of bonds adjacent to the carbonyl group and the branching point.



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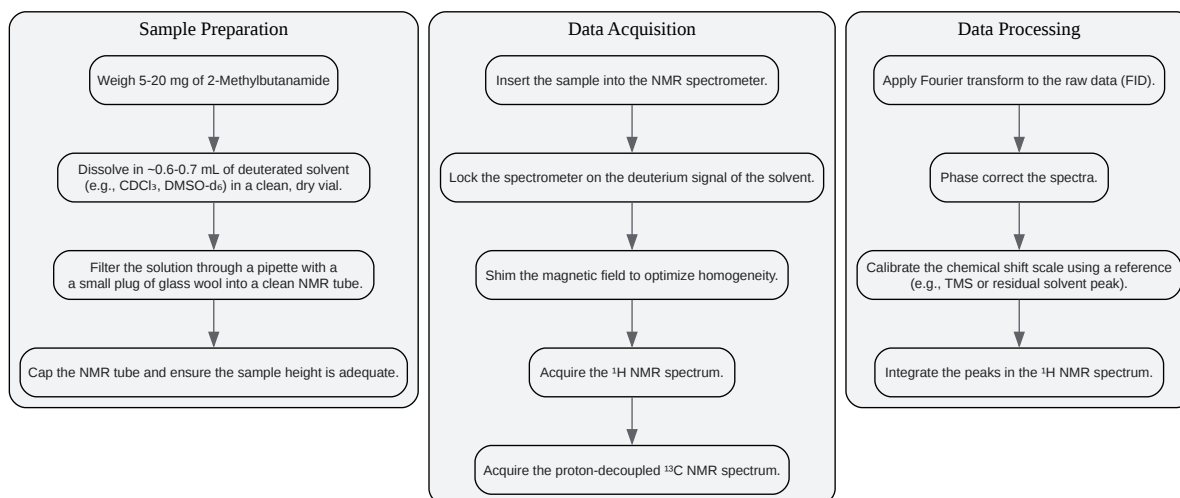
Caption: Proposed mass spectrometry fragmentation pathway for **2-Methylbutanamide**.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is for acquiring 1H and ^{13}C NMR spectra of a solid organic compound.

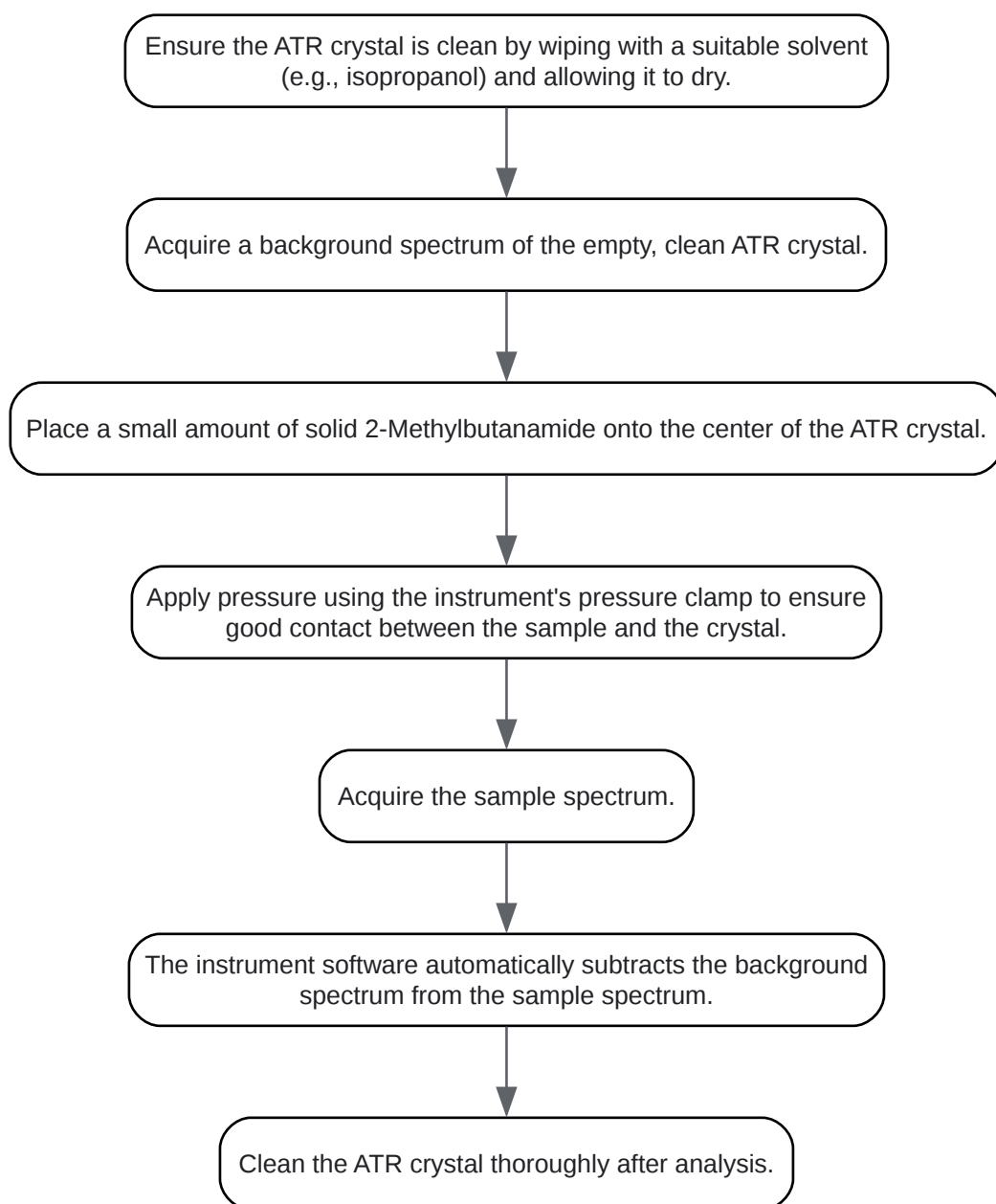


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Caption: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

This protocol describes the analysis of a solid sample using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

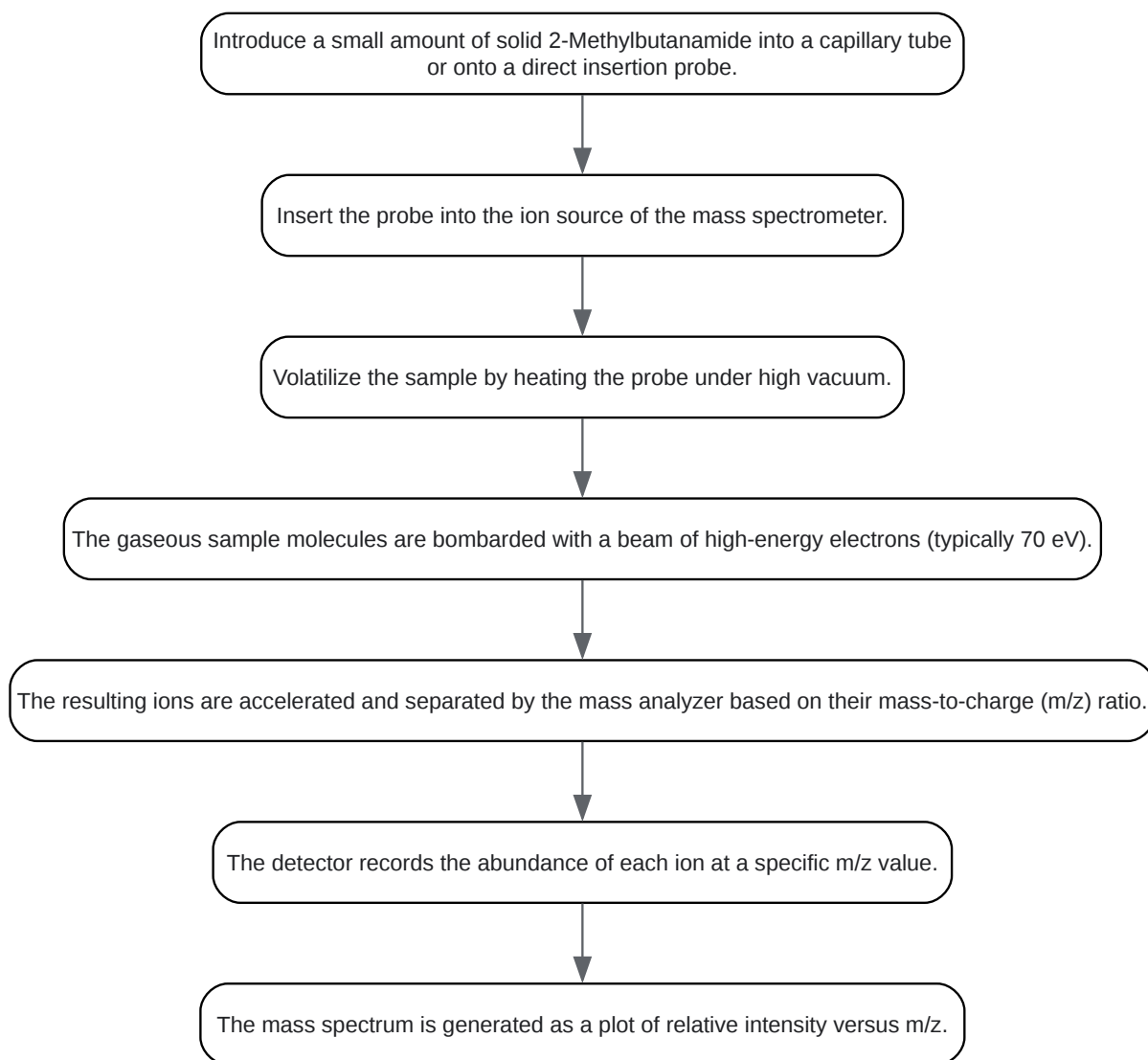


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Caption: Experimental workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS) Protocol (Electron Ionization)

This protocol outlines the procedure for obtaining an electron ionization mass spectrum of a solid organic compound.



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Caption: Experimental workflow for Electron Ionization Mass Spectrometry.

This guide provides foundational spectroscopic data and standardized protocols for the analysis of **2-Methylbutanamide**. Researchers can utilize this information for compound identification, quality control, and as a basis for further structural and functional studies.

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